



An In-depth Technical Guide to 3-Methoxy-6methylpicolinonitrile

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Compound of Interest		
Compound Name:	3-Methoxy-6-methylpicolinonitrile	
Cat. No.:	B1590255	Get Quote

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of **3-Methoxy-6-methylpicolinonitrile**, a substituted picolinonitrile of interest to researchers in medicinal chemistry and drug development. While the compound is commercially available, detailed public-domain information regarding its specific biological functions and historical discovery is limited.

Introduction

3-Methoxy-6-methylpicolinonitrile, with the CAS number 95109-36-7, belongs to the class of substituted picolinonitriles. These compounds are characterized by a pyridine ring substituted with a nitrile group, making them valuable intermediates in organic synthesis. The pyridine scaffold is a common motif in many pharmaceuticals, and the versatile chemistry of the nitrile group allows for its conversion into various other functional groups, such as amines, amides, and carboxylic acids.[1] This versatility makes picolinonitriles attractive building blocks in the design and synthesis of novel therapeutic agents.

Discovery and History

Detailed information regarding the specific discovery and the first synthesis of **3-Methoxy-6-methylpicolinonitrile** is not readily available in peer-reviewed literature. The compound is listed in several chemical supplier catalogs, indicating its use as a building block in organic synthesis. The history of substituted picolinonitriles, in general, is intertwined with the development of synthetic methodologies for functionalizing pyridine rings, a cornerstone of heterocyclic chemistry.



Physicochemical Properties

The known physicochemical properties of **3-Methoxy-6-methylpicolinonitrile** are summarized in the table below. This data is primarily sourced from chemical supplier databases.

Property	Value	Source
CAS Number	95109-36-7	INVALID-LINK,INVALID- LINK
IUPAC Name	3-methoxy-6-methylpyridine-2-carbonitrile	INVALID-LINK
Molecular Formula	C ₈ H ₈ N ₂ O	INVALID-LINK
Molecular Weight	148.16 g/mol	INVALID-LINK
Appearance	Solid	INVALID-LINK
Purity	Typically >95%	INVALID-LINK
InChI Key	VRYVBFAHOIKNAT- UHFFFAOYSA-N	INVALID-LINK
SMILES	COC1=CC=C(C)N=C1C#N	INVALID-LINK

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-6-methylpicolinonitrile** is not explicitly documented in readily accessible scientific literature, a plausible synthetic route can be inferred from general methods for the preparation of substituted picolinonitriles.

General Synthetic Approach

A common strategy for the synthesis of 2-cyano-3-alkoxypyridines involves the construction of the pyridine ring followed by functional group interconversions. One possible approach could start from a suitably substituted pyridine precursor.

A potential, though not definitively documented, synthetic workflow is outlined below. This represents a generalized pathway and would require optimization for the specific synthesis of



3-Methoxy-6-methylpicolinonitrile.



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A generalized synthetic workflow for **3-Methoxy-6-methylpicolinonitrile**.

Hypothetical Experimental Protocol

The following is a hypothetical, generalized experimental protocol based on common methods for the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Reaction: Cyanation of a hypothetical 2-halo-3-methoxy-6-methylpyridine.

Materials:

- 2-Halo-3-methoxy-6-methylpyridine (1.0 eq)
- Copper(I) cyanide (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-halo-3-methoxy-6-methylpyridine and anhydrous DMF.
- Purge the flask with an inert gas for 15 minutes.
- Add copper(I) cyanide to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by pouring it into a stirred solution of aqueous ferric chloride and ammonia.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-Methoxy-6-methylpicolinonitrile.

Biological Activity and Signaling Pathways

Extensive searches of scientific and patent databases did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for **3-Methoxy-6-methylpicolinonitrile**. While substituted picolinonitriles are a class of compounds with recognized importance in medicinal chemistry, the biological profile of this specific molecule has not been publicly disclosed.

Therefore, it is not possible to provide diagrams of signaling pathways or experimental workflows related to its biological effects at this time.

Conclusion

3-Methoxy-6-methylpicolinonitrile is a readily available substituted picolinonitrile with potential applications as a synthetic intermediate in drug discovery and materials science. While its fundamental physicochemical properties are known, a significant gap exists in the public domain regarding its specific synthesis, historical discovery, and biological activity. Further research is required to elucidate the potential therapeutic applications and mechanisms of action of this compound. Researchers interested in this molecule are encouraged to explore its synthesis and biological evaluation to uncover its potential.

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References

- 1. 3-Methoxy-6-methylpicolinonitrile | 95109-36-7 | Benchchem [benchchem.com]
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